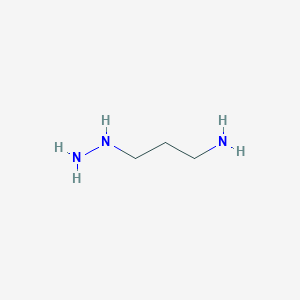

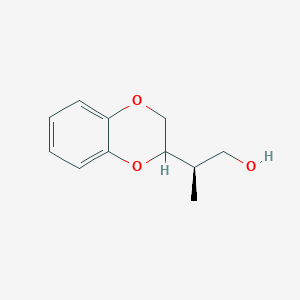

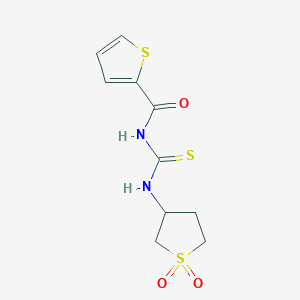

![molecular formula C19H16FN5S B2734996 3-(4-fluorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863458-17-7](/img/structure/B2734996.png)

3-(4-fluorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-fluorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a complex organic molecule that contains several functional groups including a fluorobenzyl group, a methylbenzylthio group, and a triazolopyrimidine core .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving the formation of the triazolopyrimidine core followed by the addition of the fluorobenzyl and methylbenzylthio groups .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography and NMR spectroscopy are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its functional groups. For example, the fluorobenzyl group might undergo nucleophilic aromatic substitution reactions, while the sulfur atom in the methylbenzylthio group could participate in oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties are typically determined through experimental testing .Scientific Research Applications

Synthesis and Anticonvulsant Activity

The synthesis of N-benzylpyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines, including isosteric replacements of the imidazole ring, was explored for anticonvulsant activity. These compounds exhibited varying degrees of activity against maximal electroshock-induced seizures in rats. The study highlights the importance of electrostatic isopotential maps in relation to anticonvulsant activity, providing insights into the design of new therapeutic agents (Kelley et al., 1995).

Antibacterial Activity

A novel derivative of pyrimidine containing the triazolopyrimidine ring demonstrated antibacterial activity against Gram-positive and Gram-negative microbial strains. This study emphasizes the potential of triazolopyrimidine derivatives in developing new antibacterial agents (Lahmidi et al., 2019).

Organic Light-Emitting Properties

The synthesis of a triazolopyrimidine derivative that self-assembled into supramolecular microfibers with blue organic light-emitting properties marks a significant contribution to materials science. This research opens avenues for the development of new materials for organic electronics (Liu et al., 2008).

Antitumor Activity

Triazolopyrimidine derivatives have been synthesized and screened for antitumor activity, demonstrating significant potential against various human tumor cell lines. These findings suggest the utility of triazolopyrimidine scaffolds in cancer research, offering a foundation for the development of novel anticancer drugs (Becan & Wagner, 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5S/c1-13-3-2-4-15(9-13)11-26-19-17-18(21-12-22-19)25(24-23-17)10-14-5-7-16(20)8-6-14/h2-9,12H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFPXDDXOTZJEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

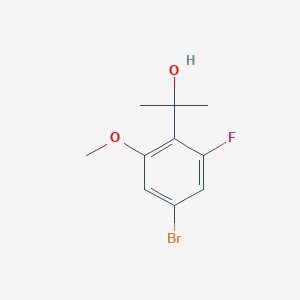

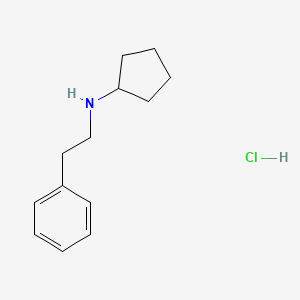

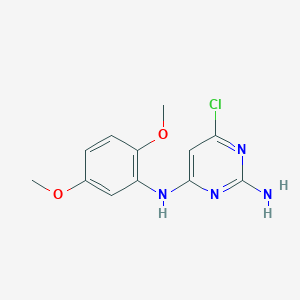

![6-Benzyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2734926.png)

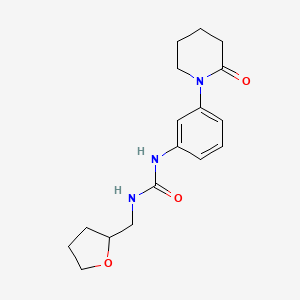

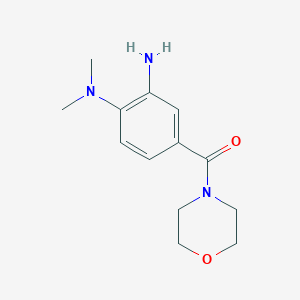

![{5-Oxaspiro[3.4]octan-7-yl}methanol](/img/structure/B2734929.png)

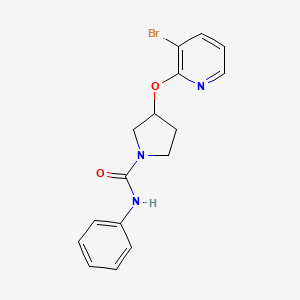

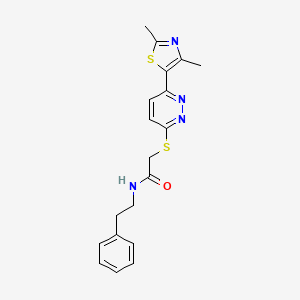

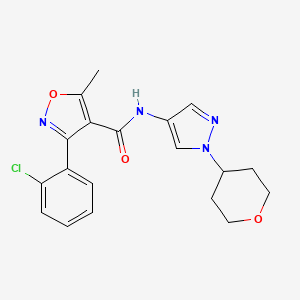

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2734933.png)